molecular formula C16H19D6NO2 · HCl B1164664 cis-Tramadol-d6 (hydrochloride)

cis-Tramadol-d6 (hydrochloride)

Cat. No. B1164664
M. Wt: 305.9
InChI Key: PPKXEPBICJTCRU-LUHTVFDHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-Tramadol-d6 contains six deuterium atoms. It is intended for use as an internal standard for the quantification of cis-tramadol by GC- or LC-mass spectrometry. cis-Tramadol is an analgesic that activates the µ-opioid receptor (IC50 = 7.6 µM). It also inhibits serotonin and norepinephrine reuptake and blocks voltage-gated sodium channels. This product is intended for forensic and research applications.

Scientific Research Applications

Capillary Zone Electrophoresis (CZE) in Drug Analysis Cis and trans isomers of tramadol hydrochloride can be separated using Capillary Zone Electrophoresis (CZE). This technique is essential in industrial production and research for utilizing industrial waste material. It helps in understanding the relationship between the structure of these isomers and their elution order, contributing to the field of pharmaceutical analysis (Guo, Zhan, Zhao, & Wang, 1998).

Opioid Receptor Affinity Studies Research on tramadol hydrochloride's affinity for human opioid receptors reveals insights into its opioid-like characteristics and its clinical profile. Such studies are crucial in understanding the drug's interaction with the mu, delta, and kappa type opioid receptors, significantly impacting pharmacological research (Lai, Ma, Porreca, & Raffa, 1996).

Pharmacokinetics and Drug Delivery Systems Understanding tramadol hydrochloride's pharmacokinetics and exploring new drug delivery systems are crucial areas of research. Development of novel pharmaceutical formulations can enhance drug efficacy and safety, targeting and sustaining delivery, and reducing side effects (Vazzana et al., 2015).

Synthesis Improvement and Industrial Application New synthesis processes of tramadol hydrochloride, which avoid harmful substances like dioxane and improve product quality, are significant for industrial application. Such research contributes to safer pharmaceutical manufacturing practices (Meng, 2008).

Pharmacogenetics of Tramadol The study of tramadol's pharmacogenetics, focusing on genetic factors influencing its metabolism and clinical efficacy, is vital. This research helps tailor personalized treatment strategies and is crucial in the field of personalized medicine (Lassen, Damkier, & Brøsen, 2015).

properties

Product Name

cis-Tramadol-d6 (hydrochloride)

Molecular Formula

C16H19D6NO2 · HCl

Molecular Weight

305.9

InChI

InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16+;/m1./s1/i1D3,2D3;

InChI Key

PPKXEPBICJTCRU-LUHTVFDHSA-N

SMILES

O[C@]1(C2=CC=CC(OC)=C2)CCCC[C@@H]1CN(C([2H])([2H])[2H])C([2H])([2H])[2H].Cl

synonyms

Contramal-d6; Tramal-d6; Ultram®-d6; Zydol-d6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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